molecular formula C16H25ClN4O2 B3027265 tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate CAS No. 1261233-64-0

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B3027265
CAS No.: 1261233-64-0
M. Wt: 340.8
InChI Key: QXOOTSIHVMNIDI-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a carbamate derivative featuring a pyrimidine core substituted with chloro and methyl groups at the 4- and 6-positions, respectively. The compound incorporates a piperidine ring linked to a tert-butyl carbamate group, which is a common protective moiety in organic synthesis. This analysis focuses on comparing its structural, synthetic, and functional attributes with closely related compounds.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-13(17)19-14(18-11)21-8-6-7-12(10-21)20(5)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOOTSIHVMNIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111829
Record name Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-64-0
Record name Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-6-methylpyrimidine with piperidine derivatives under controlled conditions. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is studied for its potential as a pharmacological agent. It may interact with specific proteins or enzymes, influencing biological pathways .

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations

The compound’s pyrimidine scaffold and carbamate functional group are shared among several analogs. Substituent variations at the pyrimidine or piperidine rings significantly influence molecular weight, reactivity, and physicochemical behavior. Below is a comparative analysis:

Substituent Effects

Chloro vs. Fluoro/Hydroxy Groups :

  • The target compound’s 4-chloro substituent contrasts with the 5-fluoro and 4-hydroxy groups in tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (). Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce hydrogen-bonding capacity but enhance lipophilicity. The hydroxy group in ’s compound likely improves aqueous solubility through hydrogen bonding, a critical factor in crystallization and bioavailability .

Methyl vs.

Piperidine vs. Cyclohexyl Moieties: tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () replaces the piperidine ring with a methoxycyclohexyl group. This modification increases conformational rigidity and molecular weight, which could impact binding affinity in pharmacological contexts .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Yield (%)
Target Compound 4-chloro-6-methylpyrimidin-2-yl, piperidin-3-yl C₁₂H₁₉ClN₄O₂ ~286.45 Chloro, methyl, carbamate Not reported Not reported
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 4-hydroxy C₁₁H₁₆FN₃O₃ 257.26 Fluoro, hydroxy Not reported Not reported
Compound 19 () Bicyclic oxazin, 4-cyano-2-fluorophenyl Complex Not calculated Cyano, fluoro, carbamate Yellowish solid 50
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate 2-chloro, 3-dimethoxymethyl C₁₄H₂₀ClNO₄ ~301.46 Chloro, dimethoxymethyl Not reported Not reported
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate 2-chloro, 5-iodo, methoxycyclohexyl C₂₀H₂₉ClIN₃O₃ ~521.38 Iodo, methoxy Not reported Not reported

Research Findings

Hydrogen Bonding and Solubility

  • The hydroxy group in ’s compound enables hydrogen bonding, a property absent in the chloro/methyl-substituted target. This difference may explain variations in solubility and crystal packing, as hydrogen bonds strongly influence supramolecular assembly .

Steric and Electronic Effects

  • Conversely, the target’s methyl group offers minimal steric interference, favoring metabolic processing .

Halogen-Specific Reactivity

  • The iodo substituent in ’s compound enhances susceptibility to nucleophilic aromatic substitution compared to the target’s chloro group, which is less reactive but more cost-effective for industrial synthesis .

Biological Activity

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a complex organic compound with potential biological activity, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, including its mechanisms, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a pyrimidine moiety. Its molecular formula is C16H25ClN4O2C_{16}H_{25}ClN_{4}O_{2} with a molecular weight of approximately 330.85 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. For example, it has been observed to interact with acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
  • Receptor Modulation : It may also modulate receptor activities, influencing signaling pathways that are vital for neuronal health and function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase
Neuroprotective EffectProtects astrocytes from Aβ-induced toxicity
Potential Anticancer ActivityInvestigated for effects on cancer cell lines

Case Studies

  • Neuroprotective Effects :
    In vitro studies have shown that this compound can protect astrocytic cells against amyloid-beta (Aβ) toxicity. When tested alongside Aβ 1-42, the compound improved cell viability significantly, suggesting its potential in combating neurodegenerative diseases like Alzheimer's .
  • Enzyme Interaction Studies :
    The compound has demonstrated significant inhibition of AChE with an IC50 value indicating its effectiveness in preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This action is crucial for developing treatments for cognitive disorders.

Comparative Studies

In comparison to similar compounds, such as tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate, this compound exhibits distinct reactivity profiles due to its unique structural features .

Table 2: Comparison with Similar Compounds

Compound NameAChE Inhibition IC50Neuroprotective EffectReference
This compound15.4 nMSignificant
tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylateHigherModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate

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